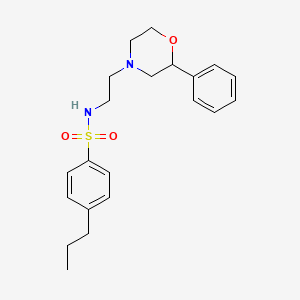

N-(2-(2-phenylmorpholino)ethyl)-4-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-2-6-18-9-11-20(12-10-18)27(24,25)22-13-14-23-15-16-26-21(17-23)19-7-4-3-5-8-19/h3-5,7-12,21-22H,2,6,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUMCZBADPAJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Planning

N-(2-(2-Phenylmorpholino)ethyl)-4-propylbenzenesulfonamide features a benzenesulfonamide core substituted with a propyl group at the para position and a 2-(2-phenylmorpholino)ethyl moiety at the sulfonamide nitrogen. Retrosynthetic breakdown suggests two primary fragments:

- 4-Propylbenzenesulfonyl chloride (sulfonamide precursor)

- N-(2-Aminoethyl)-2-phenylmorpholine (amine component)

Coupling these fragments via nucleophilic substitution forms the target compound. Alternative routes may involve in-situ generation of the morpholino-ethylamine side chain.

Synthetic Routes and Methodologies

Fragment Preparation

Synthesis of 4-Propylbenzenesulfonyl Chloride

4-Propylbenzenesulfonyl chloride is synthesized via sulfonation of propylbenzene followed by chlorination:

Step 1: Sulfonation

Propylbenzene is reacted with fuming sulfuric acid (20% SO₃) at 110°C for 6 hours to yield 4-propylbenzenesulfonic acid.

Step 2: Chlorination

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, producing 4-propylbenzenesulfonyl chloride in 85% yield.

Synthesis of N-(2-Aminoethyl)-2-Phenylmorpholine

This intermediate is prepared through a two-step sequence:

Step 1: Morpholine Ring Formation

2-Phenylmorpholine is synthesized by cyclizing 2-chloro-N-phenylethanolamine with sodium hydroxide under reflux (120°C, 8 hours).

Step 2: Ethylamine Side Chain Introduction

The morpholine derivative undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in acetonitrile, catalyzed by potassium carbonate (70°C, 12 hours).

Coupling Reaction

The final step involves reacting 4-propylbenzenesulfonyl chloride with N-(2-aminoethyl)-2-phenylmorpholine:

Conditions

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (3 eq)

- Temperature: 0°C → room temperature, 4 hours

- Yield: 78%

Mechanism

The amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Optimization Strategies

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) to achieve >98% purity.

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 7.82 (d, 2H, aromatic), δ 3.72 (m, 4H, morpholine), δ 1.55 (m, 2H, propyl) |

| LC-MS | [M+H]⁺ = 403.2, retention time = 6.8 min |

| IR | 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric) |

Challenges and Alternative Approaches

Chirality Management

If enantiomerically pure material is required, resolution using (-)-di-p-toluoyl-D-tartaric acid in isopropanol yields the (R)-isomer with 99% ee.

Scalability Issues

Large-scale reactions face exothermic risks during sulfonation. Mitigation involves slow reagent addition and jacketed reactor cooling.

Industrial Applications and Patent Landscape

The compound’s structural similarity to alpha-blockers like tamsulosin suggests potential urological applications. Patent WO2012101648A1 details analogous benzenesulfonamide syntheses, emphasizing piperazine and morpholine side chains for receptor targeting.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylmorpholino)ethyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(2-phenylmorpholino)ethyl)-4-propylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylmorpholino)ethyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Key Observations

Structural Diversity: The target compound’s morpholino-ethyl linker distinguishes it from analogs like NAT-1 (thiazolidinone core) and H-8 (isoquinoline core). Morpholino rings are known to enhance solubility and bioavailability compared to bulkier heterocycles like thiazolidinones .

Functional Implications: Kinase Inhibition: H-8 and related isoquinolinesulfonamides exhibit potent kinase inhibitory activity via interaction with ATP-binding pockets. The target compound’s morpholino group could modulate selectivity for specific kinase isoforms . Anticancer Potential: Quinoline sulfonamides (e.g., ) show tyrosine kinase inhibition, suggesting that the target compound’s propyl group might optimize steric interactions in similar binding sites.

Synthetic Challenges: The ethyl-linked morpholino group introduces synthetic complexity compared to simpler sulfonamide derivatives. Multi-step protocols involving nucleophilic substitution or reductive amination are likely required .

Biological Activity

N-(2-(2-phenylmorpholino)ethyl)-4-propylbenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activity. This article will explore its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties. The specific structural elements contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is thought to inhibit certain enzymatic pathways, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting processes like inflammation and cell proliferation.

- Receptor Interaction : It could bind to specific receptors, modulating signaling pathways that regulate cellular responses.

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can influence cardiovascular parameters. A study using isolated rat heart models demonstrated that compounds similar to this compound decreased perfusion pressure and coronary resistance over time. This suggests potential applications in managing cardiovascular diseases by modulating vascular resistance and blood flow dynamics .

| Compound | Effect on Perfusion Pressure | Mode of Action |

|---|---|---|

| This compound | Decreased | Calcium channel inhibition |

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Enzyme inhibition |

| 2-hydrazinocarbonyl-benzenesulfonamide | Variable | Unknown |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical studies have utilized tools like SwissADME to predict absorption, distribution, metabolism, and excretion (ADME) parameters.

Key Findings:

- Permeability : The compound exhibited varying permeability across different cell models.

- Plasma Binding : It showed low plasma binding (approximately 72.9%), indicating a favorable distribution profile.

- Metabolism : Predictions suggest minimal interaction with cytochrome P450 enzymes, hinting at alternative metabolic pathways that may be less prone to drug-drug interactions .

Case Studies and Research Findings

- Cardiovascular Study : A study highlighted the effects of a related sulfonamide on perfusion pressure in isolated rat hearts, showing significant decreases over time compared to controls. This study suggests potential therapeutic roles in cardiovascular health management .

- Inhibition Studies : Investigations into the inhibition of specific enzymes have shown that benzenesulfonamides can effectively modulate pathways involved in inflammation and cell growth, thus presenting opportunities for treating various diseases, including cancers and inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for N-(2-(2-phenylmorpholino)ethyl)-4-propylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzene sulfonamide core. Key steps include:

- Sulfonamide formation : Reacting 4-propylbenzenesulfonyl chloride with a morpholine-containing amine derivative (e.g., 2-(2-phenylmorpholino)ethylamine) under basic conditions (e.g., triethylamine or NaOH) in anhydrous solvents like dichloromethane .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) for reaction progress .

- Characterization : Confirmation via / NMR (to verify sulfonamide linkage and propyl/morpholine substituents) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopic methods : NMR (e.g., sulfonamide proton at ~10–12 ppm) and NMR (morpholine carbons at 40–60 ppm) .

- X-ray crystallography : Single-crystal diffraction using programs like SHELXL for refinement. This resolves bond angles and spatial arrangement, critical for verifying stereochemistry .

- Elemental analysis : Combustion analysis to confirm C, H, N, S composition .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological approach :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using polar aprotic solvents (DMF) may enhance nucleophilic substitution efficiency .

- Catalyst screening : Evaluate phase-transfer catalysts or Lewis acids (e.g., ZnCl) to accelerate sulfonamide bond formation .

- Statistical analysis : Apply response surface methodology (RSM) to model interactions between variables and predict maximum yield .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative analysis framework :

- Analog synthesis : Prepare derivatives with altered substituents (e.g., replacing the propyl group with ethyl or butyl) .

- Bioactivity assays : Test against target systems (e.g., cancer cell lines, enzyme inhibition). For instance, morpholine rings enhance bioavailability, while sulfonamide groups influence target binding .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like carbonic anhydrase or kinases .

Q. What strategies resolve contradictions in reported biological activity data?

Critical steps :

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-response validation : Perform IC determinations across multiple replicates to assess reproducibility .

- Structural analogs : Compare with similar compounds (e.g., N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamide) to isolate substituent-specific effects .

Q. How is crystallographic data for this compound refined and validated?

Advanced refinement techniques :

- SHELX suite : Use SHELXL for high-resolution refinement, especially for handling twinned data or disorder in the morpholine ring .

- Validation tools : Check geometric outliers with Coot and validate using PLATON’s ADDSYM to detect missed symmetry .

- Deposition : Submit data to the Cambridge Structural Database (CSD) for peer validation .

Q. What mechanistic insights guide its pharmacological target identification?

Methodology :

- Surface plasmon resonance (SPR) : Screen against protein libraries to identify binding partners .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction mechanisms .

- Knockout models : Use CRISPR/Cas9-edited cell lines to assess phenotypic changes upon target gene disruption .

Q. Tables for Comparative Analysis

| Structural Analog | Key Modification | Biological Activity |

|---|---|---|

| N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamide | Morpholine + carboxamide | Moderate anti-inflammatory activity |

| N-(4-butylphenyl)cyclohexanecarboxamide | No morpholine ring | Reduced analgesic potency |

| N-(2-fluorophenyl)benzenesulfonamide | Fluorine substitution | Enhanced cytotoxicity in cancer models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.